REACTION_CXSMILES
|
[I-].C[N+:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C(C)(C)[C:4]=1C>C(OC(=O)C)(=O)C.C(O)(=O)C>[C:11]1([NH:3][CH:4]=[N:3][C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
hemicyanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]1=C(C(C2=CC=CC=C12)(C)C)C
|
Name
|
malonaldehyde dianil monochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemicyanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemicyanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
in good yields
|
Type
|
CUSTOM
|
Details
|
to give rise to a green intermediate
|
Type
|
CUSTOM
|
Details
|
obtained it in an 8% yield
|
Type
|
EXTRACTION
|
Details
|
after a lengthy and wasteful procedure based on multiple extractions and precipitations
|
Type
|
CUSTOM
|
Details
|
the synthesis of hemicyanine intermediates
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |